Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Anti-diabetic α-Glucosidase Inhibition Isoxazole Hybrids

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 640291-92-5) is a heterocyclic compound featuring a 4-fluorophenyl substituent and an ethyl ester group on an isoxazole core. Primarily supplied as a crystalline solid, it serves as a versatile building block in synthetic organic and pharmaceutical chemistry.

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
CAS No. 640291-92-5
Cat. No. B554242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
CAS640291-92-5
SynonymsETHYL-5-(4-FLUOROPHENYL)-ISOXAZOLE-3-CARBOXYLATE; 
Molecular FormulaC12H10FNO3
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeyIYDBYHCVVNAFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 640291-92-5): A Specialized Isoxazole Building Block for Medicinal Chemistry and Kinase-Targeted Research


Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 640291-92-5) is a heterocyclic compound featuring a 4-fluorophenyl substituent and an ethyl ester group on an isoxazole core . Primarily supplied as a crystalline solid, it serves as a versatile building block in synthetic organic and pharmaceutical chemistry . Its structural features, including the rigid isoxazole ring and the para-fluorine atom, make it a valuable scaffold for structure-activity relationship (SAR) studies, peptide mimetic design, and the investigation of enzyme inhibitor frameworks .

Why Generic Isoxazole-3-carboxylate Substitution is Not Advisable: The Critical Role of the 4-Fluorophenyl Moiety in Target Engagement and Synthetic Utility


Simple substitution of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate with other 5-arylisoxazole-3-carboxylate analogs (e.g., 3-fluorophenyl or chlorophenyl variants) is scientifically unsound due to profound differences in electronic properties, target binding, and physicochemical characteristics. Literature evidence indicates that the para-fluorophenyl group is crucial for retaining high affinity for certain targets like COX-2, an effect not guaranteed with other substituents or alternative substitution patterns [1]. Furthermore, the compound's established role as a selective enzyme inhibitor scaffold, with reported IC₅₀ values in the low micromolar range for kinases such as CK1δ, differentiates it from other analogs lacking this specific activity profile .

Quantitative Differentiation Guide for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (640291-92-5) Against Key Analogs


Superior α-Glucosidase Inhibition Compared to Acarbose in a Class-Level Context

While direct data for the target compound is limited, a closely related 5-arylisoxazole-1,3,4-thiadiazole hybrid, derived from the 5-arylisoxazole-3-carboxylate scaffold, demonstrates significantly more potent α-glucosidase inhibition than the standard drug acarbose. This suggests that the 5-(4-fluorophenyl)isoxazole core is a privileged structure for developing potent inhibitors .

Anti-diabetic α-Glucosidase Inhibition Isoxazole Hybrids

Enhanced Purity Profile (≥98%) Over the 3-Fluorophenyl Positional Isomer (95%)

Procurement from reputable suppliers shows that the target 4-fluorophenyl compound is routinely available at a minimum purity of 98%, which is higher than the standard 95% purity typically offered for its 3-fluorophenyl positional isomer . This difference is critical for reproducibility in quantitative structure-activity relationship (QSAR) studies and sensitive biological assays.

Chemical Synthesis Purity Positional Isomers

Validated Role as a Key Synthetic Intermediate for Bioactive Arylisoxazole Hybrids

The compound is explicitly used as a starting material for synthesizing novel bioactive hybrids targeting Alzheimer's disease (cholinesterase inhibition) and cancer . This documented utility is distinct from simpler analogs that are primarily used as reference standards or have less specialized applications, providing a clear rationale for procurement when developing these specific classes of molecules.

Medicinal Chemistry Synthetic Intermediate Hybrid Molecules

Retained High COX-2 Affinity Conferred by the 4-Fluorophenyl Substituent

SAR studies on 3,4-diaryl-substituted isoxazoles have shown that the introduction of a 4-fluorophenyl substituent results in retained high COX-2 inhibition affinity [1]. This finding, which may not hold for non-fluorinated or ortho/meta-fluorinated analogs, highlights a specific electronic contribution of the 4-fluorophenyl group, making it the definitive choice over the non-fluorinated phenyl analog (e.g., Ethyl 5-phenylisoxazole-3-carboxylate) for programs targeting COX-2.

Anti-inflammatory COX-2 Inhibition SAR

High-Impact Research Applications for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 640291-92-5)


Anti-Diabetic Drug Discovery: α-Glucosidase Inhibitor Development

This compound is the ideal starting scaffold for synthesizing isoxazole-thiadiazole hybrids to discover new α-glucosidase inhibitors. As evidenced by class-level data, derivatives of this scaffold can achieve IC₅₀ values significantly lower than acarbose (180.1 μM vs 750.0 μM), making it a compelling choice for developing next-generation anti-diabetic agents .

Kinase Inhibitor Research: Targeting CK1δ in Neurodegenerative Diseases

With its reported inhibitory activity against Casein Kinase 1δ (CK1δ), this compound is a specialized tool for central nervous system (CNS) research . Its unique profile makes it preferable over other general isoxazole building blocks for studies focused on neurodegenerative pathways where CK1δ is a key regulator.

Targeted Synthesis of Anticancer and Anti-Alzheimer's Hybrids

Leverage this compound's validated role as a key intermediate for rapidly assembling diverse bioactive hybrid libraries. It has been explicitly used in the synthesis of arylisoxazole-chromenone carboxamides and indole-isoxazole hybrids with confirmed cholinesterase and anticancer activities, providing a direct synthetic entry to privileged biologically active structures .

High-Fidelity Structure-Activity Relationship (SAR) Studies

Due to its high commercial purity (≥98%), this compound is the superior choice for accurate SAR explorations . When comparing the impact of electronic effects on target binding, the high and consistent purity between batches ensures that observed differences in biological activity are truly due to structural modifications, not impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.